molecular formula C24H22N2O4S2 B2783365 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide CAS No. 899732-92-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide

Cat. No. B2783365
CAS RN: 899732-92-4
M. Wt: 466.57
InChI Key: PFOMNZKMKSXBND-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been the subject of many studies due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They have been found to have potent anti-tubercular activity .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .

COX-1 Inhibitory Activity

Some benzothiazole-based compounds have been found to exhibit weak COX-1 inhibitory activity . This suggests potential applications in the development of anti-inflammatory drugs, as COX-1 is an enzyme that plays a key role in the inflammatory response.

Antifungal Activity

Benzothiazole derivatives have been evaluated for their antifungal activities . They have been tested against various fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, suggesting potential use in the development of new antifungal agents .

Organic Light-Emitting Diodes (OLEDs)

Benzothiazole derivatives exhibit strong luminescence in solution and in the solid state . Molecules that incorporate benzothiazoles have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties .

Solar Energy Collectors

Coumarins, which are structurally similar to benzothiazoles, have been widely explored as solar energy collectors . The photochemical characteristics of these compounds, along with their practical stability, ease of synthesis, and good solubility, make them suitable for this application .

Charge-Transfer Agents

The unique photochemical properties of benzothiazole-based compounds also make them effective charge-transfer agents . This suggests potential applications in the field of electronics and photonics .

Mechanism of Action

Target of Action

The primary targets of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation. The compound has shown significant inhibitory activity against COX-1, with IC50 values of 11.34 µM .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin levels, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-16-8-11-18(12-9-16)32(29,30)14-4-7-23(28)25-17-10-13-21(27)19(15-17)24-26-20-5-2-3-6-22(20)31-24/h2-3,5-6,8-13,15,27H,4,7,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMNZKMKSXBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide

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